molecular formula C15H12BrClN2O3 B6074630 3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B6074630
M. Wt: 383.62 g/mol
InChI Key: IEFFGHUUMJKZEH-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromofuran ring and a chlorodimethylphenoxy group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c1-8-5-10(6-9(2)14(8)17)20-7-13-18-15(19-22-13)11-3-4-12(16)21-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFFGHUUMJKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Bromofuran Ring: The bromofuran ring can be synthesized by bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The bromofuran and oxadiazole rings can be coupled using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Reduced forms of the oxadiazole ring or other functional groups.

    Substitution Products: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)-1,2,4-oxadiazole: Lacks the chlorodimethylphenoxy group.

    5-(4-Chloro-3,5-dimethylphenoxy)methyl-1,2,4-oxadiazole: Lacks the bromofuran ring.

Uniqueness

The presence of both the bromofuran and chlorodimethylphenoxy groups in 3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole may impart unique chemical reactivity and biological activity compared to similar compounds.

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